4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione
Description
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione core substituted with a 2,4-difluorobenzyl group. This compound belongs to a broader class of oxazolidine-2,5-dione derivatives, which are characterized by their lactam-like structure and versatility in organic synthesis and pharmaceutical applications. The 2,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl ring, influencing electronic properties, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |
InChI Key |
NSAIIIDCYFWYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction
One established method for synthesizing oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. According to US Patent US4220787A, the process involves heating a carbamate of the formula $$ R^1 - NH - COOR^4 $$ with a 2-hydroxycarboxylic acid ester at temperatures ranging from 80° to 250° C, optionally in the presence of a catalyst. Here:
- $$ R^1 $$ is an aryl group (6 to 12 carbons), which can be substituted by halogens such as fluorine, methyl, or methoxy groups.
- $$ R^4 $$ is an alkyl group (1 to 10 carbons), cyclohexyl, or aryl.
- The 2-hydroxycarboxylic acid ester has substituents $$ R^2 $$ and $$ R^3 $$ which can be hydrogen, alkyl, or vinyl groups.
For 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione, the $$ R^1 $$ group corresponds to the 2,4-difluorobenzyl moiety. This method yields the target compound in good purity and yield due to the efficient ring closure forming the oxazolidine-2,4-dione core.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Carbamate with 2,4-difluorobenzyl substituent | 80–250 °C, catalyst optional | Reaction temperature critical for yield |
| 2 | 2-Hydroxycarboxylic acid ester | Same as above | Ester substituents affect reaction kinetics |
| 3 | Isolation and purification | Standard techniques | High purity achievable |
This method is advantageous because it avoids the use of isocyanates, which are more hazardous, and allows for flexibility in substituent variation.
Amide and Aromatic Carbonic Acid Ester Reaction
An alternative approach described in European Patent EP0056966A1 involves reacting substituted amides with aromatic carbonic acid esters. The process is typically solvent-free and carried out at 50 to 250 °C. Key features include:
- Use of amides where the aryl group $$ R^1 $$ is substituted with halogens, methyl, or methoxy groups.
- The reaction produces oxazolidine-2,4-diones with high yields.
- Phenols formed as by-products are distilled off and can be recycled.
- Sodium ethylate or similar catalysts may be used to enhance reaction rates.
For the specific preparation of 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, the amide would contain the 2,4-difluorobenzyl substituent. The reaction proceeds via cyclization and elimination of phenol derivatives.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Substituted amide with 2,4-difluorobenzyl group | 50–250 °C, solvent-free | Catalyst (e.g., sodium ethylate) may be used |
| 2 | Aromatic carbonic acid ester (e.g., diphenyl carbonate) | Same as above | Phenol by-products distilled off |
| 3 | Isolation | Cooling and filtration | Phenols recycled |
This method is noted for its environmental benefits due to solvent-free conditions and recycling of phenol by-products.
Tandem Phosphorus-Mediated Carboxylative Condensation
Recent advances include a one-pot tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization, to form oxazolidine-2,4-diones. This method uses atmospheric carbon dioxide as a carbonyl source and proceeds under mild, transition-metal-free conditions.
For 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, the primary amine would be 2,4-difluorobenzylamine, and the α-ketoester would be selected accordingly.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2,4-Difluorobenzylamine + α-ketoester | Atmospheric CO₂, phosphorus reagent | Mild, one-pot synthesis |
| 2 | Base-catalyzed cyclization | Room temperature to mild heating | Transition-metal-free |
| 3 | Purification | Standard methods | Efficient and green chemistry approach |
This method offers a novel, convenient route to the compound without harsh reagents or conditions.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamate + 2-Hydroxycarboxylic Acid Ester | Carbamates with 2,4-difluorobenzyl, hydroxycarboxylic esters | 80–250 °C, catalyst optional | Good yield, high purity, flexible substituents | High temperature may limit sensitive groups |
| Amide + Aromatic Carbonic Acid Ester | Amides with 2,4-difluorobenzyl, diphenyl carbonate | 50–250 °C, solvent-free, catalyst optional | Solvent-free, recyclable by-products | Requires careful temperature control |
| Tandem Phosphorus-Mediated Condensation | Primary amine (2,4-difluorobenzylamine), α-ketoester, CO₂ | Mild, one-pot, base-catalyzed | Mild conditions, green chemistry, no metals | Newer method, scalability under study |
Research Findings and Notes
- Both carbamate and amide routes are well-documented in patent literature and have been industrially relevant for producing oxazolidine-2,4-diones with various substitutions including halogenated aryl groups.
- The tandem phosphorus-mediated approach represents a modern synthetic strategy that aligns with sustainable chemistry principles, using atmospheric CO₂ and avoiding hazardous reagents.
- The choice of method depends on availability of starting materials, desired scale, and sensitivity of substituents.
- Purification typically involves crystallization or chromatography to achieve high purity suitable for biological testing or further chemical transformations.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The oxazolidine-2,5-dione core enables diverse reactions, including nucleophilic substitution, oxidation, reduction, and substitution at the substituent.
Nucleophilic Substitution
The carbonyl groups in the oxazolidine ring act as electrophilic sites, facilitating nucleophilic attack. For example, reactions with amines or thiols can lead to ring-opening or functional group transformations. The difluorobenzyl group may enhance stability due to its electron-withdrawing nature.
Oxidation
Oxidation typically converts the oxazolidine ring to oxazolidinones. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The difluorobenzyl substituent may influence the reaction’s selectivity and stability of intermediates.
Reduction
Reduction reactions (e.g., using lithium aluminum hydride, LiAlH₄) can cleave the carbonyl groups, forming reduced oxazolidine derivatives. The substituent’s fluorine atoms may modulate the reaction’s rate and product distribution.
Substitution at the Difluorobenzyl Group
The benzyl group undergoes aromatic substitution reactions. For instance, nucleophilic aromatic substitution is feasible due to the electron-withdrawing fluorine atoms, which activate the ring toward such reactions.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols | Solvents (e.g., DMF), room temperature | Substituted oxazolidine derivatives |
| Oxidation | KMnO₄, H₂O₂ | Aqueous acidic/basic solutions | Oxazolidinones |
| Reduction | LiAlH₄ | Anhydrous ether, reflux conditions | Reduced oxazolidine derivatives |
| Substitution (aromatic) | Nucleophiles (e.g., NH₂⁻) | High temperature, catalysts | Substituted benzyl derivatives |
Comparative Analysis of Oxazolidine Derivatives
| Compound | Key Features | Reactivity |
|---|---|---|
| 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione | Symmetrical difluorobenzyl substituent | Lower regioselectivity in substitution |
| 4-(2-Bromobenzyl)oxazolidine-2,5-dione | Bromine substituent | Higher nucleophilic substitution rates |
| 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione | Asymmetrical difluorobenzyl substituent | Enhanced stability, directed reactivity |
Research Findings and Challenges
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that oxazolidinediones, including 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, exhibit promising biological activities. They have been investigated for their potential as antimicrobial agents and anticancer drugs. The compound's ability to inhibit bacterial protein synthesis by targeting the ribosomal subunit positions it as a candidate for developing new antibiotics . Additionally, studies have shown that derivatives of oxazolidinediones can effectively inhibit cancer cell proliferation, suggesting their role in anticancer therapy .
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, leading to the modulation of biochemical pathways. For instance, it may inhibit enzymes crucial for bacterial survival or cancer cell growth. This interaction often results in the disruption of essential processes within these cells.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions—including oxidation and reduction—making it valuable in constructing diverse molecular architectures .
Synthesis Techniques
Recent advancements in synthetic methodologies have highlighted efficient routes to produce oxazolidinediones. For example, a tandem phosphorus-mediated carboxylative condensation reaction has been developed to synthesize various oxazolidine-2,4-diones using readily available substrates under mild conditions . Such methods enhance the accessibility of this compound for research and industrial applications.
Materials Science
Development of New Materials
The stability and reactivity of 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione make it suitable for use in developing new materials. Its ability to form stable complexes with metal ions allows it to be utilized in studies related to metalloenzymes and other metalloproteins. This characteristic is particularly important in designing materials with specific catalytic properties or enhanced durability.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to inhibit the activity of certain enzymes and receptors in the brain, thereby reducing neuronal excitability. The exact molecular pathways and targets are still under investigation, but it is known to affect the binding of initiator tRNA to the ribosomal peptidyltransferase P-site .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine-2,5-dione Derivatives
Structural and Electronic Comparisons
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzyl ring significantly impacts molecular properties. Below is a comparative analysis of key derivatives:
*Calculated based on molecular formula (C₁₀H₇F₂NO₃).
- Fluorine vs. Chlorine/Nitro Groups : The difluorobenzyl group balances electron withdrawal and lipophilicity compared to chloro (more polarizable) and nitro (strongly electron-withdrawing) substituents. Fluorine’s small size and high electronegativity enhance membrane permeability and resistance to oxidative metabolism .
Crystallography
Crystal structures of related compounds, such as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, reveal planar oxazolidine-dione rings with substituents influencing packing modes. The difluorobenzyl group’s symmetry (2,4-substitution) may promote specific intermolecular interactions, such as C–F···H or π-stacking .
Antimicrobial and Antioxidant Potential
Thiazolidine-2,4-dione analogs (e.g., 5-arylidene derivatives) exhibit antimicrobial and antioxidant activities due to redox-active moieties .
Comparison with TAK-385
The GnRH antagonist TAK-385 features a 2,6-difluorobenzyl group, which reduces cytochrome P450 inhibition compared to non-fluorinated analogs .
Pricing and Availability
- 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione : Listed in catalogs for R&D use (Accela, Catalog #SY225168), priced similarly to analogs like 4-(4-Chlorophenyl)oxazolidine-2,5-dione ($650/5g) .
- Cost Drivers : Fluorinated derivatives are often more expensive due to specialized synthesis and purification steps .
Biological Activity
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine-2,5-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₈F₂N₂O₃
- Molecular Weight : 224.17 g/mol
- CAS Number : 14825-82-2
Anticancer Activity
Recent studies have indicated that oxazolidine derivatives exhibit significant anticancer properties. The compound 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that derivatives of oxazolidine compounds could significantly reduce the viability of HepG2 and MCF-7 cancer cell lines, with IC50 values indicating potent anti-proliferative effects .
- A specific derivative showed an IC50 value of 0.079 μM against VEGFR-2, suggesting strong potential for further development as an anti-cancer agent .
Antimicrobial Activity
The antimicrobial properties of oxazolidine derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
-
Mechanism of Action :
- The mechanism involves disrupting bacterial protein synthesis, similar to other known antibiotic agents.
- The presence of fluorine atoms in the structure may enhance the binding affinity to bacterial ribosomes.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. Modifications at specific positions on the oxazolidine ring can significantly influence their pharmacological properties.
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 22 | Difluorobenzyl | 0.079 | VEGFR-2 Inhibitor |
| Compound X | Hydroxybenzyl | 1.21 | Anticancer |
| Compound Y | Methyl | 0.323 | Moderate Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodology : Cyclization of 2,4-difluorobenzylamine derivatives with activated carbonyl precursors (e.g., phosgene equivalents or carbonyl diimidazole) is a common approach. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and byproduct formation. For example, low-temperature conditions minimize hydrolysis of intermediates .
- Key Data : Analogous oxazolidine-dione syntheses report yields of 60–85% under anhydrous conditions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL97 for refinement). For example, benzyl-substituted oxazolidine-diones show characteristic C=O bond lengths of 1.20–1.22 Å .
- NMR : NMR distinguishes between 2,4-difluorobenzyl substituents (δ ≈ -110 to -120 ppm) and potential fluorinated impurities .
Q. What analytical techniques are recommended for assessing purity in academic settings?
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to separate oxazolidine-dione from hydrolyzed byproducts (e.g., urea derivatives).
- GC-MS : Monitor residual solvents (e.g., THF, DCM) and quantify fluorinated impurities with >97% purity thresholds, as seen in related difluorobenzyl compounds .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-difluorobenzyl group influence reaction mechanisms in nucleophilic substitutions?
- Methodology :
- DFT calculations : Compare activation energies for substitutions at the benzyl position. Fluorine’s electron-withdrawing effect may polarize the C–O bond, enhancing electrophilicity .
- Kinetic studies : Monitor intermediates via NMR to identify rate-limiting steps. For example, steric hindrance from ortho-fluorine could reduce nucleophilic attack efficiency .
Q. What strategies resolve crystallographic disorder in 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione derivatives?
- Methodology :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For instance, similar oxazolidine-diones exhibit monoclinic (P21) symmetry with Z’ > 1, requiring robust disorder modeling .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K measurements as in imidazolidine-dione studies) .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
- Methodology :
- Dynamic NMR : Identify conformational exchange processes (e.g., ring puckering) that broaden signals at room temperature but resolve at low temps.
- SCXRD validation : Cross-reference experimental bond lengths/angles with computational models (e.g., Mercury software) .
Q. What are the challenges in enantioselective synthesis of the (S)-isomer, and how can chiral auxiliaries improve stereocontrol?
- Methodology :
- Chiral HPLC : Use amylose-based columns to separate enantiomers, as demonstrated for (S)-4-hydroxybenzyl derivatives .
- Asymmetric catalysis : Test Evans oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to direct benzyl group addition .
Methodological Challenges and Contradictions
Q. Why do solvent polarity and proticity lead to contradictory reactivity trends in oxazolidine-dione ring-opening reactions?
- Analysis : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring nucleophilic attack. In contrast, protic solvents (e.g., MeOH) may protonate the oxazolidine nitrogen, altering reactivity pathways. Discrepancies in literature (e.g., THF vs. acetonitrile) highlight the need for solvent screening .
Q. How do competing degradation pathways (hydrolysis vs. thermal decomposition) affect long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
